Salmeterol-d3

Vue d'ensemble

Description

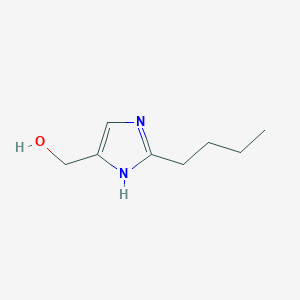

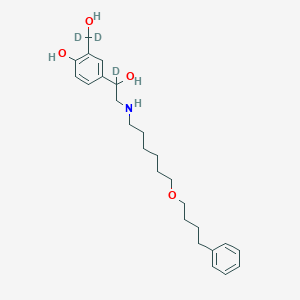

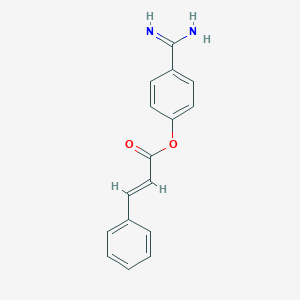

Salmeterol is a long-acting β2-adrenergic agonist used in asthma control. Its isotopically labeled version, Salmeterol-d3 (13C,2H3-salmeterol), has been synthesized for analytical purposes in pharmacokinetic studies, starting from methyl salicylate, 1,6-dibromohexane, and 4-phenyl-1-butanol (Goodwin et al., 2000).

Synthesis Analysis

The synthesis of Salmeterol-d3 involves a convenient method starting from basic organic precursors, designed as an internal standard for mass spectrometric determination in pharmacokinetic studies. An improved synthesis method utilizes Cs2CO3-mediated monoalkylation of a primary amine, achieving over 97% isotopic purity (Molinski & Stanley, 2002).

Molecular Structure Analysis

Detailed molecular structure analysis of Salmeterol and its derivatives can be inferred from studies focusing on its crystallographic structure, intermolecular packing energetics, and surface chemistry, offering insights into its physical and chemical behavior in different states (Moldovan et al., 2017).

Chemical Reactions and Properties

Salmeterol undergoes extensive metabolism, primarily through aliphatic oxidation to alpha-hydroxysalmeterol in human liver microsomes, catalyzed predominantly by CYP3A (Manchee et al., 1996). The chemical reactivity and interaction with metabolic enzymes elucidate its pharmacokinetic properties and its transformation within the human body.

Physical Properties Analysis

The physical properties of Salmeterol, including its crystallographic structure and surface chemistry, reveal significant insights into its formulation design implications. The detailed analysis of salmeterol xinafoate's crystal morphology shows its plate-like morphology, dominated by certain crystal surfaces, which is consistent with experimentally grown crystals (Moldovan et al., 2017).

Chemical Properties Analysis

The chemical properties of Salmeterol, derived from its synthesis and molecular interactions, highlight its role in therapeutic applications. Its ability to undergo specific chemical reactions, including oxidation and interaction with cytochrome P450 enzymes, underpins its pharmacological efficacy and metabolic profile (Manchee et al., 1996).

Applications De Recherche Scientifique

Improving Respiratory Conditions : Salmeterol has been found to increase exercise endurance, oxygen uptake, and ventilation in patients with COPD (O'Donnell et al., 2004). It also improves daily symptom scores, forced expiratory volume, and reduces breathlessness (Boyd et al., 1997).

Modulating Immune Response : Salmeterol decreases the production of pro-inflammatory cytokines and regulates inflammation in allergen-induced asthma by modulating dendritic cells (Hu et al., 2012). It also inhibits anaphylactic mediator release from human lung, which is beneficial for treating bronchial asthma (Butchers et al., 1991).

Enhancing Drug Delivery : Inhaled Salmeterol provides direct access to lung target sites with minimal systemic exposure, providing a site-specific lung targeting factor for different lung regions (Bäckström et al., 2018).

Anti-inflammatory Effects : Salmeterol inhibits lipopolysaccharide-induced lung inflammation in humans, including neutrophil influx and tumor necrosis factor-alpha release (Maris et al., 2005).

Reducing Dyspnea and Improving Function in COPD : It reduces dyspnea, increases airflow, and reduces hyperinflation over 4 hours in patients with symptomatic COPD (Ramírez-Venegas et al., 1997).

Inhibiting Macrophage Activation : Salmeterol significantly inhibits macrophage-mediated inflammation, suggesting it may be an effective treatment for inflammatory responses mediated through TLR pathway activation (Sharma et al., 2017).

Combination Therapy : The combination of Salmeterol and fluticasone propionate reduced the annual rate of exacerbations and improved health status and spirometric values in COPD patients (Calverley et al., 2007).

Mechanism of Action : Studies also delve into understanding the specific pharmacological profile and binding characteristics of Salmeterol, shedding light on its partial efficacy of G-protein activation and limited beta-arrestin recruitment (Masureel et al., 2018; Moore et al., 2007).

Safety And Hazards

Salmeterol may cause damage to organs . It is advised not to breathe in the dust of this compound . It is also contraindicated for use as monotherapy without a concomitant inhaled corticosteroid .

Relevant Papers Several papers were found during the search. One paper discusses the pharmacokinetic characteristics of fluticasone, salmeterol, and tiotropium after concurrent inhalation . Another paper discusses the effect of long-term treatment with salmeterol on asthma control .

Propriétés

IUPAC Name |

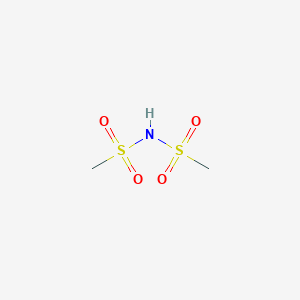

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-LPUTUNIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449038 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salmeterol-d3 | |

CAS RN |

497063-94-2 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)